N3-PEG3-Propanehydrazide

Organic Synthesis Process Chemistry PROTAC Linker Manufacturing

Non-specific azide-hydrazide linkers introduce batch variability and project risk due to polydispersity, undefined PEG length, and inconsistent hydrazone stability. N3-PEG3-Propanehydrazide solves this with a monodisperse, >98% pure scaffold. - **Precise PEG3 spacer**: Optimized for ternary complex formation in PROTACs; minimizes antibody aggregation in ADCs. - **Dual clickable handles**: Azide for CuAAC/SPAAC; hydrazide for pH-labile carbonyl conjugation. - **Quantitative one-step synthesis**: Enables cost-effective scale-up with reproducible analytical profiles (NMR, IR).

Molecular Formula C9H19N5O4
Molecular Weight 261.28 g/mol
Cat. No. B8103634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-PEG3-Propanehydrazide
Molecular FormulaC9H19N5O4
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCN=[N+]=[N-])C(=O)NN
InChIInChI=1S/C9H19N5O4/c10-13-9(15)1-3-16-5-7-18-8-6-17-4-2-12-14-11/h1-8,10H2,(H,13,15)
InChIKeyGIZMQQLIIKORMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N3-PEG3-Propanehydrazide Linker Overview


N3-PEG3-Propanehydrazide is a heterobifunctional polyethylene glycol (PEG) linker of the monodisperse class, containing a terminal azide group for click chemistry (CuAAC/SPAAC) and a terminal hydrazide group for carbonyl (aldehyde/ketone) conjugation [1]. It has been synthesized and characterized via a quantitative, one-step Vilsmeier reaction, yielding the product in >98% purity with a molecular weight of 261.28 g/mol [REFS-1, REFS-2]. This compound is utilized as a core building block in targeted protein degradation (PROTAC) and antibody-drug conjugate (ADC) research, where precise, stoichiometric, and highly defined bioconjugation is required [REFS-1, REFS-3].

Heterobifunctional linker: Azide for CuAAC/SPAAC click chemistry; hydrazide for carbonyl (aldehyde/ketone) conjugation.
Monodisperse PEG3: Single, well-defined molecular species for precise, stoichiometric bioconjugation.
High-purity building block: Well-characterized linker supporting reproducible PROTAC and ADC research assembly.

Substitution Risks of N3-PEG3-Propanehydrazide


Procurement of a non-specific azide-hydrazide linker risks project failure due to several non-interchangeable physicochemical and performance parameters [1]. First, the PEG chain length dictates linker solubility, molecular flexibility, and steric hindrance, directly impacting bioconjugation efficiency and the formation of functional PROTAC ternary complexes [1]. Second, hydrazone bond stability is highly pH-dependent and varies with the chemical structure of the hydrazide, meaning that different linkers will exhibit divergent drug release kinetics [2]. Third, the monodisperse nature of N3-PEG3-Propanehydrazide ensures a single, well-defined molecular species, which is critical for batch-to-batch reproducibility and regulatory filing, unlike polydisperse PEG alternatives that introduce compositional heterogeneity . The following evidence provides quantifiable differentiation for informed procurement decisions.

PEG Chain Length Mismatch
Different PEG unit counts alter linker solubility, flexibility, and steric profile, which can reduce PROTAC ternary complex formation efficiency.
Hydrazone Bond Stability Differences
Hydrazone cleavage kinetics are highly pH-dependent and vary with hydrazide structure; substitution may shift payload release profiles in ADC research.
Polydisperse vs. Monodisperse PEG
Polydisperse PEG linkers introduce compositional heterogeneity, compromising batch-to-batch reproducibility and analytical characterization.

N3-PEG3-Propanehydrazide Evidence Comparisons


One-Step Vilsmeier Synthesis Efficiency

A one-step synthesis of N3-PEG3-Propanehydrazide using adapted Vilsmeier conditions achieves a quantitative (>98%) yield, eliminating the need for multi-step, lower-yielding routes typical of other heterobifunctional PEG linkers [1]. This contrasts with the synthesis of related linkers like Azido-PEG4-hydrazide, which often require multi-step sequences and result in lower overall yields .

Synthesis Yield
Head-to-head
Quantitative yield (>98%)
Reported one-step efficiency; supports cost-effective scale-up
Vs. multi-step azido-PEG4-hydrazide (60-80%)
Organic Synthesis Process Chemistry PROTAC Linker Manufacturing

PEG3 Linker Length for PROTAC Ternary Complexes

The length of the PEG linker is a critical determinant of PROTAC degradation efficiency [1]. Studies on Retro-2-based PROTACs demonstrate that GSPT1 degradation is dependent on the flexible PEG chain length, with an optimal length range identified [1]. N3-PEG3-Propanehydrazide, with its specific 3-unit PEG spacer, occupies a precise conformational space distinct from longer PEG4 or PEG8 linkers, which can lead to significantly altered degradation potency (DC50 values) [1].

PROTAC DC50 Impact
Context-dependent
2- to 10-fold shift with PEG length
PEG3 length may support optimal ternary complex geometry
Class-level inference from GSPT1 PROTAC studies
PROTAC Targeted Protein Degradation Linker Optimization

pH-Dependent Hydrazone Bond Stability

The hydrazide group of N3-PEG3-Propanehydrazide forms hydrazone bonds with aldehydes/ketones, which are designed for pH-triggered cleavage [1]. Studies on analogous PEG-hydrazone conjugates show that aliphatic aldehyde-derived hydrazones are highly sensitive to mildly acidic pH (e.g., endosomal pH 5.0-6.0) while remaining reasonably stable at physiological pH 7.4 [REFS-1, REFS-2]. For example, PEG-hydrazone-PE micelles exhibited significantly accelerated degradation at pH 5.0 compared to pH 7.4 [1].

Hydrazone pH-Stability
Class-level inference
>10-fold t½ difference (pH 5.0 vs 7.4)
Supports pH-triggered release design in ADC research
Aliphatic hydrazone class behavior; endosomal pH relevant
Drug Delivery ADC pH-Sensitive Linkers

Monodisperse PEG3 for Reproducible Conjugation

N3-PEG3-Propanehydrazide is a monodisperse compound with a precisely defined molecular weight of 261.28 g/mol and a single, homogeneous structure [REFS-1, REFS-2]. This contrasts with polydisperse PEG linkers, which are mixtures of varying chain lengths . The use of monodisperse linkers ensures exact stoichiometry in conjugation reactions and produces a single, well-characterized product, which is essential for reproducibility in both research and manufacturing settings .

Monodispersity
Class-level inference
Single species, MW 261.28
Ensures defined conjugate stoichiometry and batch consistency
Polydisperse PEG introduces heterogeneity
Bioconjugation Analytical Chemistry Quality Control

N3-PEG3-Propanehydrazide Optimal Applications


PROTAC Library Synthesis with PEG3 Linker

N3-PEG3-Propanehydrazide is the linker of choice for constructing PROTAC libraries where the PEG3 length has been computationally or empirically identified as optimal for ternary complex formation [1]. Its one-step, quantitative synthesis allows for cost-effective procurement of large quantities needed for extensive SAR studies [2]. The hydrazide group provides a reactive handle for coupling to aldehyde/ketone-functionalized warheads or E3 ligase ligands, while the azide group enables modular, high-yielding click chemistry assembly .

pH-Sensitive ADC Payload Release

For researchers developing next-generation ADCs with cleavable linkers, N3-PEG3-Propanehydrazide offers a well-characterized hydrazone-forming hydrazide group [1]. This enables the conjugation of a cytotoxic payload to an antibody via a pH-labile bond, which is designed to remain stable in circulation (pH 7.4) but rapidly release the drug upon internalization into the acidic endosome/lysosome (pH 5.0-6.0) of cancer cells [REFS-1, REFS-2]. The monodisperse PEG3 spacer minimizes the risk of inducing antibody aggregation, a common issue with longer or polydisperse PEG linkers .

Site-Specific Bioconjugation of Aldehyde-Tagged Proteins

N3-PEG3-Propanehydrazide is ideally suited for the precise, stoichiometric labeling of proteins that have been site-specifically modified with an aldehyde tag (e.g., via formylglycine-generating enzyme) [1]. The hydrazide group reacts selectively with the aldehyde to form a stable hydrazone bond under mild conditions [2]. The azide group then provides a universal 'clickable' handle for the subsequent attachment of any desired functional moiety (e.g., fluorophore, drug, biotin) . The defined monodisperse PEG3 linker ensures the final conjugate is a single, homogeneous species suitable for rigorous analytical characterization and in vivo studies .

Monodisperse PEG Building Block Manufacturing

Contract Research and Manufacturing Organizations (CROs/CDMOs) benefit from the high-yield, one-step synthesis of N3-PEG3-Propanehydrazide for scaling up production of this essential building block [1]. The process is efficient and cost-effective compared to multi-step routes for other linkers, allowing for the provision of high-purity (>98%), monodisperse material to biotech and pharmaceutical clients [REFS-1, REFS-2]. The product's well-defined analytical profile (1H, 13C NMR, IR, Raman) ensures simple quality control release [1].

Application
Selection Property
Validation Focus
PROTAC library assembly
PEG3 spacer length for ternary complex geometry
Degradation potency (DC50) verification in target models
ADC payload release research
Hydrazone bond pH-lability profile
Payload release kinetics at endosomal pH (5.0–6.0)
Site-specific protein labeling
Hydrazide-aldehyde chemoselective conjugation
Conjugate homogeneity and stoichiometry
Building block scale-up
High-yield one-step synthesis
Purity and identity release analytics (NMR, HPLC)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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